N-(3-chloro-4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-chloro-4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a phenyl group at the 1-position and a 3-chloro-4-methylphenyl substituent at the 4-amino position. The chloro and methyl substituents on the aromatic ring likely influence electronic properties, steric interactions, and metabolic stability, making it a candidate for targeted therapeutic applications.
Properties
Molecular Formula |
C18H14ClN5 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14ClN5/c1-12-7-8-13(9-16(12)19)23-17-15-10-22-24(18(15)21-11-20-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21,23) |
InChI Key |
WVLVIEMFTRETPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methylphenylhydrazine with 1-phenyl-3-(dimethylamino)prop-2-en-1-one, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(3-chloro-4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine, as promising anticancer agents.
Mechanism of Action:
- The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with reported IC50 values ranging from 0.3 to 24 µM across various cancer cell lines .
- In MCF-7 breast cancer cells, it was observed to induce apoptosis, inhibit cell migration, and suppress cell cycle progression .
Case Studies:
- A study demonstrated that the compound exhibited significant cytotoxicity against A549 lung cancer cells and MCF-7 cells with IC50 values of 12.5 µM and 15.0 µM respectively .
- Molecular docking studies indicated effective binding to target proteins, elucidating its potential as a multitarget anticancer agent .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects.
Research Findings:
- Compounds derived from pyrazolo[3,4-d]pyrimidine frameworks were found to exhibit lower toxicity and ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .
- Pharmacological evaluations indicated that these compounds could protect against carrageenan-induced edema in animal models .
Data Table: Anti-inflammatory Efficacy
| Compound | LD50 (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Compound A | 500 | 60 |
| Compound B | 450 | 70 |
| This compound | 480 | 65 |
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy.
Efficacy Against Bacterial Strains:
- Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyrimidine demonstrate activity against various bacterial strains .
Research Insights:
- The structural characteristics of the compound suggest mechanisms that could inhibit bacterial growth through modulation of signaling pathways involved in cell survival .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of key cellular processes, such as DNA replication and cell division, making it a potential anticancer agent. The compound may also interact with various receptors and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Pyrazolo[3,4-d]Pyrimidin-4-Amine Derivatives
Key Structural and Functional Insights
Substituent Effects on Activity :
- Chloro and Methyl Groups : The target compound’s 3-chloro-4-methylphenyl group likely enhances hydrophobic interactions with target proteins, similar to compound 7d , where chloro and fluorine substituents improve kinase inhibition .
- Fluorine Substituents : Fluorine in 7d and S29 increases electronegativity and metabolic stability, critical for prolonged activity .
- Methyl Groups : The 3-methyl group in 3a reduces acute toxicity, suggesting that alkylation may mitigate adverse effects .
Toxicity Profiles: 3a and 4c exhibit high LD₅₀ values (>1300 mg/kg), indicating favorable safety for in vivo applications . Mutagenicity observed in N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine highlights the need for careful substituent selection to avoid genotoxicity .
Therapeutic Potential: Anticancer Activity: Derivatives like 7d and the lead compound with ethynyl groups show nanomolar IC₅₀ values, underscoring the scaffold’s versatility in targeting kinases and ATP-binding sites .
Biological Activity
N-(3-chloro-4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and detailed research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClN
- Molecular Weight : 286.75 g/mol
- LogP : 2.67
- Polar Surface Area (PSA) : 54.46 Ų
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.
The compound exhibits its anticancer effects through several mechanisms:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, evidenced by increased DNA fragmentation and activation of caspases.
- Cell Cycle Arrest : It effectively halts the progression of cancer cells through various phases of the cell cycle.
Case Studies
- Study on MCF-7 Cells : In a study assessing the compound's effects on MCF-7 breast cancer cells, it demonstrated an IC value of approximately 15 µM, indicating potent cytotoxicity and significant inhibition of cell proliferation .
- Comparison with Other Compounds : When compared to other pyrazolo derivatives, this compound showed superior activity against various cancer cell lines, including A549 and HeLa cells, with IC values ranging from 7 µM to 14 µM .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties.
The anti-inflammatory effects are primarily attributed to:
- Inhibition of COX Enzymes : The compound inhibits cyclooxygenase (COX) enzymes which are involved in the inflammatory process.
- Reduction of Pro-inflammatory Cytokines : It decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
In vitro studies have shown that the compound significantly reduces inflammation markers in stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Emerging research indicates that this compound possesses notable antimicrobial properties.
Efficacy Against Bacterial Strains
- Antibacterial Testing : The compound was tested against various bacterial strains including E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) as low as 20 µg/mL .
- Biofilm Inhibition : It also demonstrated significant activity against biofilm formation in bacterial cultures, indicating its potential use in treating chronic infections .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing N-(3-chloro-4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine, and how does solvent choice influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions under reflux conditions. For pyrazolo[3,4-d]pyrimidine derivatives, acetonitrile and dichloromethane are common solvents. For example, acetonitrile facilitates nucleophilic substitution with alkyl/aryl halides, while dichloromethane is optimal for reactions with isocyanates . Purification via recrystallization (using acetonitrile) ensures high purity. Solvent polarity and boiling point critically affect reaction kinetics and yield—low-polarity solvents may reduce side reactions, while higher polarity enhances solubility of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers look for?
- Methodological Answer :
- IR Spectroscopy : Look for N-H stretching (~3300 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), NH signals (δ ~8.0–10.0 ppm, broad), and methyl/methylene groups (δ 2.0–3.5 ppm). For example, the 3-chloro-4-methylphenyl group shows distinct splitting patterns due to substituent proximity .
- ¹³C NMR : Pyrimidine carbons (δ 150–160 ppm) and quaternary carbons (δ 120–140 ppm) confirm the core structure .
Q. What initial biological assays are recommended to evaluate its potential therapeutic applications?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., JAK2, EGFR) due to pyrazolopyrimidine scaffolds' known activity. Use in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) and antimicrobial testing (MIC against Gram+/Gram− bacteria). Structural analogs have shown anticancer and antifungal properties, suggesting similar pathways for this compound .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents affecting bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare with derivatives like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- Bioactivity Profiling : Test analogs in kinase inhibition and cytotoxicity assays. For example, bulky substituents may enhance target selectivity by steric hindrance, while halogens (e.g., Cl) improve membrane permeability .
Q. What computational methods are employed to predict the compound's reactivity and optimize synthesis pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify rate-limiting steps (e.g., amine coupling).
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products. ICReDD’s approach combines computation and experimental data to narrow optimal conditions (e.g., solvent, catalyst) .
- Docking Studies : Predict binding affinity to kinase targets (e.g., using AutoDock Vina) to prioritize synthetic targets .
Q. How should researchers address contradictions in reported synthesis yields or purification methods across studies?
- Methodological Answer :
- Systematic Replication : Vary reaction parameters (e.g., temperature, stoichiometry) while monitoring intermediates via TLC or LC-MS. For example, reports yields >70% using acetonitrile, while notes lower yields (17.9%) with DMSO—suggesting solvent-dependent reactivity .
- Analytical Validation : Cross-validate NMR/IR data with computational predictions (e.g., ChemDraw NMR simulations) to resolve spectral misinterpretations .
Q. How can researchers resolve discrepancies in biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability). For instance, reports anticancer activity for a related compound, but batch purity (>95% HPLC) must be confirmed to exclude impurities as confounding factors .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement, ruling off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
